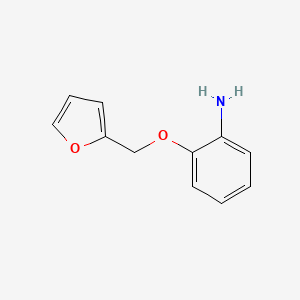

2-(Furan-2-ylmethoxy)aniline

Descripción

2-(Furan-2-ylmethoxy)aniline is an aromatic amine derivative characterized by a furan-2-ylmethoxy substituent attached to the 2-position of an aniline ring. Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol (CAS: 1006341-00-9) . The compound features an electron-donating methoxy group (-OCH₂-furan), which influences its electronic properties, solubility, and reactivity. It serves as a precursor in pharmaceutical and agrochemical synthesis, where its substituent pattern enables tailored interactions in target molecules.

Propiedades

IUPAC Name |

2-(furan-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9/h1-7H,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKJXKFASQBZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390301 | |

| Record name | 2-(furan-2-ylmethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869942-43-8 | |

| Record name | 2-(furan-2-ylmethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-ylmethoxy)aniline typically involves the reaction of 2-furylmethanol with aniline in the presence of a suitable catalyst. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling . This reaction involves the coupling of a boronic acid derivative of 2-furylmethanol with an aryl halide derivative of aniline under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

2-(Furan-2-ylmethoxy)aniline can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The nitro group in the aniline moiety can be reduced to form corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring, leading to the formation of substituted anilines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like bromine or chlorosulfonic acid can be employed under controlled conditions.

Major Products Formed

Oxidation: Furanones and other oxygenated furans.

Reduction: Amines and related derivatives.

Substitution: Substituted anilines with various functional groups.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : 2-(Furan-2-ylmethoxy)aniline serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution.

Biology

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. Its furan moiety is believed to be responsible for this activity, making it a candidate for developing new antimicrobial therapies.

- Anticancer Properties : Research has shown that this compound can inhibit the proliferation of cancer cells. Studies involving cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer) have reported promising antiproliferative effects.

Medicine

- Anti-inflammatory Effects : The compound exhibits potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Its mechanisms may involve modulation of signaling pathways related to inflammation.

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains, suggesting utility in new therapies. |

| Anticancer Activity | Inhibits proliferation in MDA-MB-231 and HCT116 cell lines, indicating potential as an anticancer agent. |

| Anti-inflammatory Effects | Modulates inflammatory pathways, potentially useful for inflammatory disease treatments. |

Mecanismo De Acción

The mechanism of action of 2-(Furan-2-ylmethoxy)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring can participate in π-π interactions and hydrogen bonding, enhancing its binding affinity to target molecules .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-(Furan-2-ylmethoxy)aniline and related derivatives:

Key Observations:

Substituent Effects :

- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in this compound activates the aromatic ring for electrophilic substitution, whereas derivatives like 5-fluoro-2-(furan-2-ylmethoxy)aniline (with -F) or 5-(trifluoromethyl) analogs (-CF₃) deactivate the ring, altering reaction pathways .

- Regiochemistry : Positional isomerism (e.g., 2- vs. 4-substituted anilines) impacts solubility and crystallinity. For instance, 4-(furan-2-ylmethoxy)aniline may exhibit different hydrogen-bonding patterns compared to the 2-substituted derivative .

Physicochemical Properties :

- Lipophilicity : The trifluoromethyl group in 2-(Furan-2-ylmethoxy)-5-(trifluoromethyl)aniline increases logP values, enhancing membrane permeability for agrochemical applications .

- Molecular Weight : Simpler analogs like 2-(Furan-2-yl)aniline (159.19 g/mol) lack the methoxy bridge, reducing steric hindrance in synthetic reactions .

Synthetic Utility: Pharmaceutical Intermediates: this compound’s methoxy-furan group is leveraged in constructing heterocyclic scaffolds for kinase inhibitors or antimicrobial agents . Agrochemical Potential: Derivatives with -CF₃ (e.g., 5-(trifluoromethyl)) are explored for pest control due to their stability and bioavailability .

Actividad Biológica

2-(Furan-2-ylmethoxy)aniline is an organic compound belonging to the class of furan derivatives. Its unique structure, characterized by a furan ring attached to an aniline moiety, suggests potential biological activities that have drawn interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H11NO2, and its structure includes a methoxy group linked to a furan ring, enhancing its lipophilicity and potential interactions with biological targets. The presence of the furan ring is significant as it contributes to various pharmacological properties, including antibacterial, antifungal, and anticancer activities.

Target Interactions:

Furan derivatives, including this compound, interact with multiple biological targets. These interactions can lead to various therapeutic effects through:

- Enzyme Inhibition: Furan derivatives may inhibit specific enzymes involved in disease processes.

- Gene Expression Modulation: They can influence gene expression pathways related to cell proliferation and apoptosis.

Biochemical Pathways:

The compound's activity is mediated through various biochemical pathways, which include:

- Cellular Signaling: Modulation of signaling pathways that regulate cell growth and differentiation.

- Antioxidant Activity: Potential to scavenge free radicals, contributing to its protective effects against oxidative stress .

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

-

Anticancer Activity:

- Studies have shown that furan-containing compounds can exhibit selective toxicity towards cancer cells compared to normal cells. For instance, related compounds have been reported to demonstrate significantly higher toxicity against cancer cell lines than against normal cells .

- A study indicated that compounds structurally similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models .

-

Antimicrobial Properties:

- The compound has been evaluated for its antibacterial and antifungal activities. Preliminary results suggest effectiveness against certain strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

- Neuroprotective Effects:

Case Studies

- Anticancer Efficacy:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Fluoroaniline | Fluorine-substituted aniline | Antimicrobial activity |

| N-(furan-2-ylmethyl)aniline | Furan ring without fluorine | Potential antidepressant effects |

| 4-Fluoro-N-(furan-3-ylmethyl)aniline | Different furan substitution | Anticancer activity |

- Mechanistic Studies:

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral absorption due to its favorable lipophilicity. This property allows it to effectively cross lipid membranes and reach target sites within biological systems. Studies indicate that similar compounds are metabolized through various pathways involving cytochrome P450 enzymes, influencing their bioavailability and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.